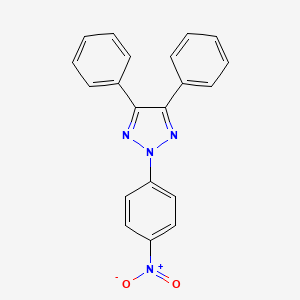
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group at the second position and diphenyl groups at the fourth and fifth positions. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis . These methods allow for the production of large quantities of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nitrating agents like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while nitration of the aromatic rings introduces nitro groups at specific positions .
Aplicaciones Científicas De Investigación
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of various biological pathways . The nitrophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another type of triazole with different nitrogen atom positions.
1,2,3-Triazole, 4-nitrophenyl-: Similar structure but lacks the diphenyl groups.
1,2,3-Triazole, 4,5-diphenyl-: Similar structure but lacks the nitrophenyl group.
Uniqueness
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is unique due to the combination of the nitrophenyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other triazole derivatives .
Propiedades
Número CAS |
101648-17-3 |
|---|---|
Fórmula molecular |
C20H14N4O2 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-4,5-diphenyltriazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20(22-23)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
RUGFOUVGGNRMBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


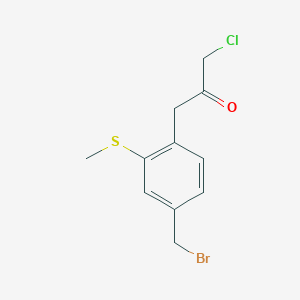





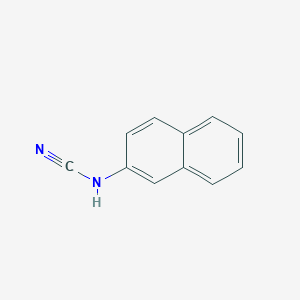
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
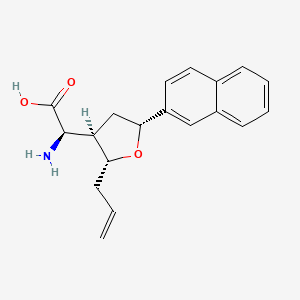

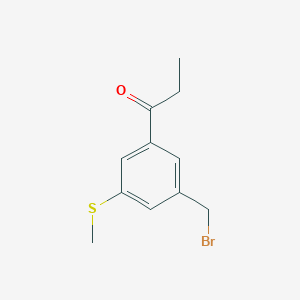
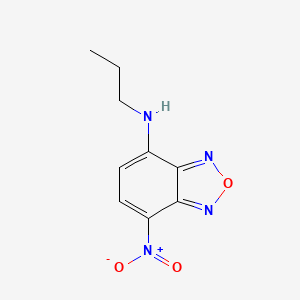
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
